![molecular formula C8H5BrClNO4 B1425299 Methyl 4-bromo-5-chloro-2-nitrobenzoate CAS No. 1416374-90-7](/img/structure/B1425299.png)
Methyl 4-bromo-5-chloro-2-nitrobenzoate
Overview
Description
Methyl 4-bromo-5-chloro-2-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate family of compounds and is commonly referred to as MBCNB. This compound has a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Synthetic Chemistry
Compounds with similar structures to Methyl 4-bromo-5-chloro-2-nitrobenzoate are often used in organic synthesis as intermediates for the development of pharmaceuticals, agrochemicals, and other organic compounds. For instance, research on nitroimidazoles, which are structurally special heterocycles, highlights their widespread use in clinical settings for anticancers, antimicrobials, antiparasites, etc., emphasizing the potential utility of related nitro-containing compounds in medicinal chemistry (Li et al., 2018).
Antimicrobial Preservatives
Parabens, structurally related to benzoates, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. They showcase the relevance of benzoate derivatives in preserving product integrity and extending shelf life, though this compound’s direct applications might differ due to its unique functional groups (Soni et al., 2002).
Environmental Science
Flame Retardants
Research on brominated flame retardants and their environmental impact indicates the significance of bromo- and chloro-substituted compounds in enhancing fire resistance of materials. The formation of dioxins and furans during combustion of brominated flame retardants underlines the environmental fate of such compounds, suggesting related areas of research for this compound, particularly in understanding its behavior under thermal stress (Zhang et al., 2016).
Materials Science
Surface Modification and Catalysis
The application of chemical vapor deposition techniques for the preparation of catalyst supports highlights the role of modified surfaces in enhancing catalytic reactions. This is relevant for compounds like this compound in the context of materials science, where its derivatives could be used to modify surfaces for specific catalytic or material properties (Saih & Segawa, 2003).
Mechanism of Action
Mode of Action
For instance, the bromo and chloro groups are good leaving groups and can participate in nucleophilic substitution reactions . The nitro group can undergo reduction to form an amine .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-5-chloro-2-nitrobenzoate can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species . For instance, its reactivity might increase at higher temperatures or under acidic conditions.
properties
IUPAC Name |
methyl 4-bromo-5-chloro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVYXVATUOERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.